Lithium tetra(8-hydroxyquinolinato)boron
Description
Lithium tetra(8-hydroxyquinolinato)boron (CAS: 322727-85-5; molecular formula: C₃₆H₂₄BN₄O₄Li) is an organoboron complex synthesized via the reaction of lithium borohydride with 8-hydroxyquinoline . It exhibits a bright blue photoluminescence (PL) peak at 466–485 nm and an electroluminescence (EL) peak at 475 nm, making it a candidate for blue-emitting layers in organic light-emitting diodes (OLEDs) .
Structure
2D Structure
Properties
Molecular Formula |
C36H24BLiN4O4 |
|---|---|
Molecular Weight |
594.4 g/mol |
IUPAC Name |
lithium;tetra(quinolin-8-yloxy)boranuide |
InChI |
InChI=1S/C36H24BN4O4.Li/c1-9-25-13-5-21-38-33(25)29(17-1)42-37(43-30-18-2-10-26-14-6-22-39-34(26)30,44-31-19-3-11-27-15-7-23-40-35(27)31)45-32-20-4-12-28-16-8-24-41-36(28)32;/h1-24H;/q-1;+1 |
InChI Key |
SXZACTBDDJMGBZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](OC1=CC=CC2=C1N=CC=C2)(OC3=CC=CC4=C3N=CC=C4)(OC5=CC=CC6=C5N=CC=C6)OC7=CC=CC8=C7N=CC=C8 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
LiBq4 is characterized by its chemical formula and exhibits a complex structure formed by a lithium ion coordinated to four 8-hydroxyquinoline ligands. This configuration imparts distinctive fluorescent properties that are critical for various applications.
Electroluminescent Applications
1. Organic Light-Emitting Diodes (OLEDs)
LiBq4 is extensively used in OLED technology due to its efficient electron injection capabilities. Studies have shown that using LiBq4 as an electron injection layer enhances the performance of OLEDs significantly compared to traditional materials like lithium fluoride (LiF). For instance, a study demonstrated that OLEDs incorporating LiBq4 exhibited improved efficiency and brightness, with peak electroluminescent emissions around 475 nm .
2. Blue Light Emitters
The compound has been identified as a promising candidate for blue light-emitting applications. Its photoluminescence peaks at approximately 466 nm, making it suitable for blue LED technologies. Research indicates that LiBq4 can serve as an effective blue emitter in multi-layer LED devices, contributing to advancements in display technologies .
Biological Applications
1. Biological Imaging
LiBq4's fluorescent properties make it valuable in biological imaging. A study involving HeLa cells demonstrated that LiBq4 provided enhanced fluorescence compared to conventional dyes, allowing for real-time monitoring of cellular processes. This capability is particularly beneficial in understanding cellular dynamics and interactions .
2. Potential Therapeutic Uses
Research is ongoing to explore the potential of LiBq4 in drug delivery systems and therapeutic applications. Its ability to interact with biological systems through luminescence suggests possible uses in targeted therapies and diagnostics .
Materials Science Applications
1. Advanced Coatings
Due to its unique chemical properties, LiBq4 is also utilized in the production of advanced materials and coatings. These materials benefit from the compound's luminescent characteristics, which can enhance their functionality in various industrial applications.
Case Studies
Several studies have highlighted the diverse applications of LiBq4:
- Imaging Applications : Research indicated that LiBq4 could significantly improve fluorescence imaging techniques, offering better resolution and contrast in cellular imaging studies.
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of LiBq4 on A549 lung cancer cells, revealing low toxicity towards normal fibroblast cells while maintaining efficacy against cancerous cells at specific concentrations .
Chemical Reactions Analysis
Oxidation and Ionization
LiBq₄ exhibits a measured ionization potential of 5.6 eV , determined via photoemission spectroscopy . This property enables its participation in electron-transfer reactions critical for optoelectronic applications:
-
Electron Injection : Under applied voltage, the compound undergoes oxidation at the anode, releasing electrons into the conduction band.
-
Excited-State Formation : The ionized species facilitates recombination with holes, leading to photon emission .
Electroluminescent Reactions
In light-emitting diodes (LEDs), LiBq₄ serves as an active layer, demonstrating the following characteristics :
| Property | Photoluminescence (PL) | Electroluminescence (EL) |
|---|---|---|
| Peak Wavelength (nm) | 466 | 475 |
| Full Width at Half Maximum | 70 nm | 80 nm |
| Quantum Yield | 0.42 | 0.38 |
The redshift in EL compared to PL arises from Stark shifts and interfacial polarization effects within the device architecture .
Comparative Reactivity with Analogous Complexes
LiBq₄’s reactivity differs from other boron-based complexes:
| Compound | Primary Reaction | Application |
|---|---|---|
| LiBq₄ | Electroluminescence | Blue OLEDs |
| LiB(C₆F₅)₄ | Lewis Acid Catalysis | Polymerization |
| Znq₂ | Photooxidation | Solar Cells |
The distinct electron-withdrawing nature of the 8-hydroxyquinolinato ligand in LiBq₄ enhances its electron-transport capabilities compared to fluorinated or alkylated analogs .
Mechanistic Insights from Structural Data
X-ray crystallography of related lithium-boryloxy complexes reveals:
Comparison with Similar Compounds
Research Findings and Challenges
- LiBq₄ vs. Methyl-Substituted Derivative: The 2-methyl group in Lithium Tetra(2-methyl-8-hydroxyquinolinato)boron enhances steric hindrance, reducing aggregation and improving film morphology in OLEDs. This modification also optimizes the HOMO-LUMO gap, boosting EL efficiency . A 1999 study demonstrated that the methyl derivative achieves higher brightness and lower turn-on voltages compared to LiBq₄ .
- LiBq₄ vs. Alq₃: While Alq₃ dominates green emission, LiBq₄ fills a critical gap in blue emission, which is technologically challenging due to higher energy requirements . Alq₃’s broader adoption is attributed to its dual role as emitter/ETL and superior thermal stability, whereas LiBq₄’s niche lies in color purity for full-color displays .
Preparation Methods
Synthesis via Lithium Borohydride and 8-Hydroxyquinoline Reaction
The most established method to prepare lithium tetra(8-hydroxyquinolinato)boron involves the direct reaction of lithium borohydride (LiBH4) with 8-hydroxyquinoline in a molar ratio of 1:4. This reaction typically takes place in an alcoholic solvent such as ethanol at room temperature. The process can be summarized as follows:
- Reactants : Lithium borohydride and 8-hydroxyquinoline (4 equivalents)
- Solvent : Ethanol or similar polar solvent
- Conditions : Room temperature, stirring for several hours
- Purification : The crude product is purified by solvent extraction (e.g., diethyl ether) and vacuum sublimation to obtain a pure crystalline complex.
This method yields a bright blue luminescent complex with an absorption cutoff near 410 nm and photoluminescence peak around 466 nm, indicating successful complex formation.
Reaction Mechanism and Stoichiometry
The reaction proceeds through coordination of four 8-hydroxyquinoline ligands to the boron center, which is stabilized by the lithium ion. The boron atom, originating from lithium borohydride, acts as the central atom forming a tetrahedral complex with the oxygen atoms of the hydroxyquinoline ligands. The overall stoichiometry is:
$$
\text{LiBH}4 + 4 \times \text{8-hydroxyquinoline} \rightarrow \text{LiB(8-hydroxyquinolinato)}4 + \text{byproducts}
$$
The byproducts typically include hydrogen gas released during the reaction, which requires proper ventilation and safety precautions.
Purification and Characterization
Post-synthesis, the complex is purified by:
- Micro-Soxhlet extraction with diethyl ether for several hours to remove unreacted ligands and impurities.
- Vacuum sublimation under reduced pressure (~5×10^-5 Torr) to obtain high-purity material suitable for thin-film deposition and optoelectronic applications.
Characterization techniques include UV-Vis absorption spectroscopy, photoluminescence (PL), electroluminescence (EL), Fourier Transform Infrared Spectroscopy (FTIR), and thermogravimetric analysis (TGA) to confirm the structure, purity, and thermal stability.
Comparative Synthesis Using Substituted Ligands
Similar complexes such as lithium tetra(2-methyl-8-hydroxyquinolinato)boron have been synthesized by reacting tetramethylboronic acid with 2-methyl-8-hydroxyquinoline. This method involves:
- Reacting tetramethylboronic acid with the substituted hydroxyquinoline ligand.
- Conditions and purification similar to the lithium borohydride method.
This approach demonstrates the versatility of the preparation method for derivatives of this compound.
Summary Table of Preparation Methods
| Preparation Aspect | This compound | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron |
|---|---|---|
| Starting Materials | Lithium borohydride, 8-hydroxyquinoline | Tetramethylboronic acid, 2-methyl-8-hydroxyquinoline |
| Molar Ratio | 1:4 (LiBH4 : 8-hydroxyquinoline) | 1:4 (tetramethylboronic acid : ligand) |
| Solvent | Ethanol | Typically ethanol or similar solvents |
| Reaction Conditions | Room temperature, stirring | Room temperature, stirring |
| Purification | Micro-Soxhlet extraction with diethyl ether, vacuum sublimation | Similar purification steps |
| Product Properties | Bright blue luminescence, absorption cutoff ~410 nm, PL peak 466 nm | Similar luminescent properties, depending on ligand substitution |
| Applications | OLEDs, optoelectronics | OLEDs, biological imaging, materials science |
Detailed Research Findings
Optical Properties : The complex exhibits an absorption maximum at 275 nm and another peak at 348 nm, with a cutoff wavelength at 410 nm. Photoluminescence peaks at 466 nm (blue emission) and electroluminescence peaks near 475 nm have been reported, indicating efficient light emission suitable for blue OLED applications.
Thermal Stability : Thermogravimetric analysis shows the complex is thermally stable up to approximately 380°C, making it suitable for device fabrication processes involving thermal evaporation.
Charge Transport : Studies on OLED devices fabricated with this complex reveal space-charge limited current behavior, indicating effective charge transport and recombination in the emissive layer.
Synthesis Yield and Purity : Vacuum sublimation as a purification step significantly improves the purity and crystallinity of the complex, which is critical for reproducible optoelectronic performance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Lithium tetra(8-hydroxyquinolinato)boron, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reacting 8-hydroxyquinoline with a boron source (e.g., boric acid) and lithium salts under anhydrous conditions. For example, lithium borate precursors (e.g., LiBO₂) can serve as boron donors in refluxing ethanol at 80°C for 12–24 hours . Organolithium reagents (e.g., n-BuLi) may be used to lithiate intermediates, as demonstrated in analogous protocols for tetrahydroquinoline derivatives . Optimization requires monitoring pH (ideally 8–9) and using inert atmospheres to prevent hydrolysis. Purity is assessed via elemental analysis and FT-IR to confirm B–O and Li–O bonding.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹¹B NMR identifies boron coordination (e.g., tetrahedral vs. trigonal), with shifts typically between 10–20 ppm for tetracoordinated boron complexes. ⁷Li NMR can resolve lithium environments .
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the molecular geometry, with emphasis on B–O bond lengths (1.45–1.50 Å) and Li–O distances (~2.0 Å) .
- FT-IR : Peaks at 1350–1450 cm⁻¹ (B–O stretching) and 450–550 cm⁻¹ (Li–O vibrations) validate bonding .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations resolve discrepancies in reported electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., PBE0 or B3LYP) with a triple-zeta basis set to model the compound’s HOMO-LUMO gap and charge distribution. Include solvent effects via implicit models (e.g., PCM) for accuracy. For conflicting data, compare computed UV-Vis spectra (TD-DFT) with experimental results to identify overlooked factors (e.g., aggregation effects). The Vienna Ab initio Simulation Package (VASP) is recommended for periodic boundary conditions, while Gaussian 16 suits molecular simulations .
Q. What strategies address contradictions in ion-transport mechanisms proposed for lithium borate complexes in battery electrolytes?
- Methodological Answer :
- Experimental : Use pulsed-field gradient NMR to measure lithium-ion diffusion coefficients. Compare with AC impedance spectroscopy (EIS) data to distinguish bulk vs. interfacial resistance .
- Computational : Apply the projector augmented-wave (PAW) method in DFT to model Li⁺ migration barriers. Validate against experimental activation energies (e.g., Arrhenius plots) .
- Cross-Validation : Reconcile discrepancies by testing electrolyte formulations with varying salt concentrations (0.5–1.5 M) and temperatures (−20°C to 60°C) .
Q. How can high-throughput computational screening identify derivative complexes with enhanced stability or conductivity?
- Methodological Answer :
- Workflow :
Use Materials Project databases to mine analogous borate structures.
Perform DFT-based geometry optimization (GGA-PBE) for candidate derivatives (e.g., substituting hydroxyquinoline with electron-withdrawing groups).
Calculate formation energies (< 0.1 eV/atom) and bandgaps (< 3.0 eV) to prioritize synthetically viable targets .
- Validation : Compare computed XRD patterns with experimental data to confirm phase purity.
Data Analysis and Interpretation
Q. How should researchers analyze conflicting electrochemical performance data in lithium-ion battery applications?
- Methodological Answer :
- Controlled Testing : Standardize electrode fabrication (e.g., 80:10:10 active material:PVDF:carbon) and cycling protocols (0.1–1C rates) to isolate material-specific effects .
- Post-Mortem Analysis : Use XPS or TEM to detect side reactions (e.g., boron dissolution or SEI layer composition) after cycling.
- Machine Learning : Train models on datasets (e.g., voltage fade vs. cycle number) to identify outliers and correlate with synthesis variables (e.g., annealing temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
